Cyclohexyl 2,5-dichlorophenyl ketone
Description
Cyclohexyl 2,5-dichlorophenyl ketone (CAS: 898769-48-7) is a small organic molecule with the molecular formula C₁₃H₁₄Cl₂O and a molecular weight of 257.156 g/mol . It features a ketone group bridging a cyclohexyl ring and a 2,5-dichlorophenyl aromatic ring. This compound is primarily utilized as an intermediate in synthesizing sulfonamide drugs, such as sulfamethoxypyrazine (SMPZ), and other derivatives like 2-halopyrazines . Key physicochemical properties include a LogP of 4.756 (indicating high lipophilicity) and a polar surface area (PSA) of 17.07 Ų, which influence its solubility and reactivity .
Properties
IUPAC Name |
cyclohexyl-(2,5-dichlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPSWAKBDAMWOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642609 | |
| Record name | Cyclohexyl(2,5-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-48-7 | |
| Record name | Cyclohexyl(2,5-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl 2,5-dichlorophenyl ketone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where cyclohexyl chloride reacts with 2,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation. The process is optimized for efficiency and cost-effectiveness, with considerations for waste management and environmental impact. Advanced techniques such as continuous flow reactors may be employed to enhance reaction rates and product quality .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 2,5-dichlorophenyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the 2,5-dichlorophenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketone derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aryl ketones with various functional groups.
Scientific Research Applications
Cyclohexyl 2,5-dichlorophenyl ketone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexyl 2,5-dichlorophenyl ketone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved can vary based on the context of its use .
Comparison with Similar Compounds
2,5-Dichlorobenzyltriazole Derivatives
Structural Differences :
Functional Implications :
- The 2,5-dichlorophenyl moiety is critical for binding to enzyme active sites, as seen in thrombin and FXIIa inhibitors . However, the cyclohexyl-ketone structure in the subject compound lacks direct biological activity data but is structurally optimized for synthetic utility.
- Activity : Triazole derivatives exhibit FXIIa inhibition (IC₅₀ ≈ 10–100 μM) due to their ability to occupy the S1 pocket of serine proteases. The ketone analog’s rigidity and lipophilicity (LogP 4.756 vs. triazole derivatives’ lower LogP) may limit its bioactivity but enhance stability as an intermediate .
Poly(Aryl Ether Ketone) (PAEK) Resins with Cyclohexyl Groups
Structural Differences :
Functional Implications :
- Polarity : The weakly polarized cyclohexyl group in both compounds reduces molecular polarization. In PAEK, this lowers the dielectric constant (ε = 2.95–3.26 @ 10 GHz ), while in the ketone analog, it enhances solubility in organic solvents (e.g., NMP, DMF) .
- Thermal Stability : PAEK resins exhibit high thermal resistance (Tg = 239–245°C ). The ketone analog’s thermal behavior is uncharacterized but likely inferior due to its smaller size .
Other Dichlorophenyl-Containing Compounds
Dichlorophenyl Isocyanates (e.g., 3,4-dichlorophenyl isocyanate):
- Structural Differences : Isocyanate group (-NCO) vs. ketone group (-CO-).
- Reactivity : Isocyanates are highly reactive (used in polymer synthesis), whereas the ketone is more stable, making it suitable for stepwise pharmaceutical synthesis .
Data Table: Key Properties of this compound and Analogs
Biological Activity
Cyclohexyl 2,5-dichlorophenyl ketone (CDK) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the biological activity of CDK, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by a cyclohexyl group attached to a 2,5-dichlorophenyl moiety through a carbonyl functional group. The presence of chlorine atoms at the 2 and 5 positions of the phenyl ring significantly influences its chemical reactivity and biological interactions.
Antimicrobial Properties
Research indicates that CDK exhibits notable antimicrobial activity. A study investigated its effects against various bacterial strains, demonstrating significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
This antimicrobial potential suggests that CDK could be further explored as a therapeutic agent for bacterial infections.
Anticancer Activity
The anticancer properties of CDK have also been investigated. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these cell lines are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved.
The biological activity of CDK is believed to stem from its interaction with specific molecular targets within cells. Preliminary findings suggest that it may modulate enzyme activity or receptor interactions, leading to altered cellular responses. For instance, CDK has been shown to inhibit certain kinases involved in cell proliferation pathways, which could explain its anticancer effects .
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial efficacy of CDK against multi-drug resistant strains of bacteria. The study found that CDK not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics .
- Cancer Cell Line Analysis : In a comparative study involving various synthetic derivatives of dichlorophenyl ketones, CDK was identified as one of the most potent compounds against MCF-7 cells, outperforming several analogs in terms of cytotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
